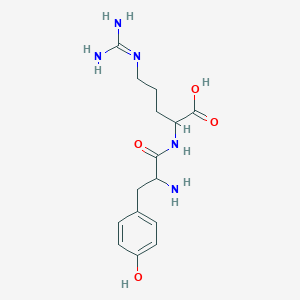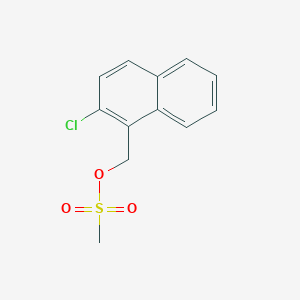
(2-Chloronaphthalen-1-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloronaphthalen-1-yl)methyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorinated naphthalene ring and a methanesulfonate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloronaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-chloronaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Chloronaphthalene+Methanesulfonyl chlorideBase(2-Chloronaphthalen-1-yl)methyl methanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Chloronaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: The chlorinated naphthalene ring can be reduced to form the corresponding naphthalene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted naphthalene derivatives.
Oxidation: The major products are naphthoquinones or other oxidized naphthalene derivatives.
Reduction: The major products are the reduced naphthalene derivatives.
科学研究应用
(2-Chloronaphthalen-1-yl)methyl methanesulfonate has several scientific research applications, including:
- **Medicinal Chemistry
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
分子式 |
C12H11ClO3S |
|---|---|
分子量 |
270.73 g/mol |
IUPAC 名称 |
(2-chloronaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11ClO3S/c1-17(14,15)16-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8H2,1H3 |
InChI 键 |
MCAXKUYGZDRZHF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







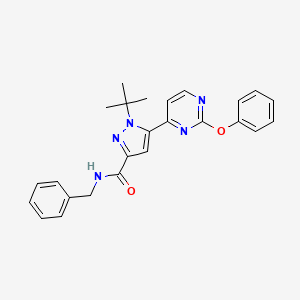

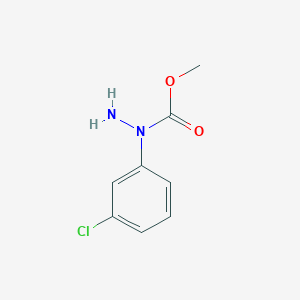
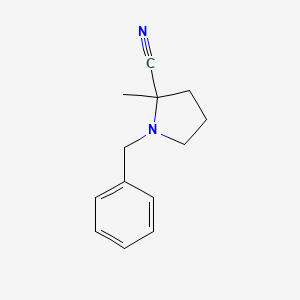
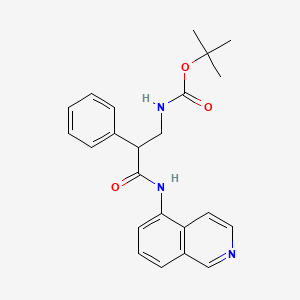

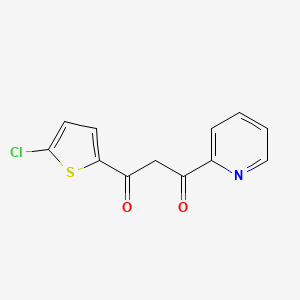
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
